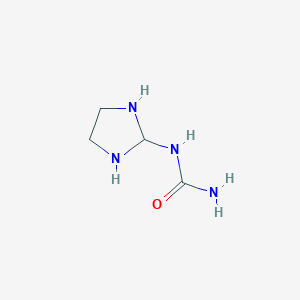

Imidazolidinyl urea

Description

Imidazolidinyl urea (CAS No. 39236-46-9) is a synthetic preservative widely used in cosmetics and personal care products, including lotions, shampoos, and creams. It belongs to the class of formaldehyde-releasing agents, which function by slowly releasing formaldehyde to inhibit microbial growth . Structurally, it is a complex mixture of at least seven compounds, with key degradation products such as allantoin, hydroxyurea (HU), and (3-hydroxymethyl-2,5-dioxo-imidazolidinyl-4-yl)-urea . Its efficacy against Pseudomonas species and other Gram-negative bacteria is enhanced when combined with parabens, making it a versatile preservative in formulations requiring broad-spectrum protection .

The mechanism of action involves hydrolysis under aqueous conditions, releasing formaldehyde at a controlled rate. Studies indicate that 1 mol of this compound releases approximately 1.116 mol of formaldehyde under standardized conditions (60°C for 1 hour) . This controlled release reduces immediate toxicity compared to direct formaldehyde use but necessitates careful formulation to balance antimicrobial activity and safety .

Properties

IUPAC Name |

imidazolidin-2-ylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N4O/c5-3(9)8-4-6-1-2-7-4/h4,6-7H,1-2H2,(H3,5,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJOKGKCVJCJKNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(N1)NC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fundamental Synthesis Protocol

The primary method for synthesizing imidazolidinyl urea involves a stepwise reaction between allantoin and formaldehyde under alkaline conditions. According to the reaction pathway outlined in multiple sources, the process proceeds as follows :

-

Base-Catalyzed Condensation : Allantoin is dissolved in an aqueous sodium hydroxide solution, followed by the gradual addition of formaldehyde. The exothermic reaction is maintained at elevated temperatures (60–80°C) to facilitate nucleophilic addition.

-

Polymerization : The intermediate hydroxymethyl derivatives undergo further condensation, forming cyclic imidazolidinyl structures and polymeric byproducts.

-

Neutralization : The reaction mixture is acidified with hydrochloric acid to pH 6–7, precipitating the crude product.

-

Evaporation and Drying : The precipitate is filtered, washed, and vacuum-dried to yield a white, water-soluble powder.

Key Reaction Parameters :

-

Molar Ratio : A 1:2 molar ratio of allantoin to formaldehyde is typical, though excess formaldehyde may drive polymerization .

-

Temperature : Maintaining temperatures below 80°C prevents thermal decomposition of intermediates .

-

pH Control : Alkaline conditions (pH 10–12) favor hydroxymethylation, while neutralization stabilizes the final product .

Structural Variability and Byproduct Formation

Commercial this compound is a complex mixture of monomers, oligomers, and formaldehyde adducts. Capillary electrophoresis (CE) and nuclear magnetic resonance (NMR) studies have identified major components :

| Compound Name | Structure Description | Relative Abundance (%) |

|---|---|---|

| (4-Hydroxymethyl-2,5-dioxo-imidazolidin-4-yl)-urea | Monomeric cyclic urea with hydroxymethyl group | 30–40 |

| 1-(3,4-Bis-hydroxymethyl-2,5-dioxo-imidazolidin-4-yl)-1,3-bis-hydroxymethyl-urea | Dimeric formaldehyde adduct | 15–20 |

| Polymeric condensation products | High-molecular-weight formaldehyde-allantoin chains | 40–55 |

Critical Findings :

-

The exact composition depends on reaction duration and formaldehyde stoichiometry .

-

Under neutral or basic conditions, this compound degrades to release formaldehyde, reforming (4-hydroxymethyl-2,5-dioxo-imidazolidin-4-yl)-urea (HU) .

Advanced Modification Techniques

Recent research has explored derivatization of this compound for specialized applications, such as hydrogel fabrication. A 2024 study demonstrated the synthesis of acylated this compound monomers for antibacterial hydrogels :

-

Acylation Reaction : this compound was functionalized with methacrylamide groups under mild conditions, confirmed via Fourier-transform infrared spectroscopy (FTIR) (Fig. S1 in ).

-

Copolymerization : The monomer was copolymerized with methacrylamide (1:2.5 molar ratio) using ammonium persulfate (APS) as an initiator and tetramethylethylenediamine (TEMED) as a catalyst at 37°C.

-

Hydrogel Formation : The resulting polymer exhibited tissue-like elasticity (compressive modulus: 12–15 kPa) and self-healing properties due to dynamic hydrogen bonding .

Optimization Insights :

-

Monomer concentration above 50% increased crosslinking density but reduced stretchability .

-

Lower initiator concentrations (0.5% APS) minimized side reactions while ensuring complete polymerization .

Industrial-Scale Production Considerations

Large-scale manufacturing requires stringent control over formaldehyde release and byproduct formation. Data from safety assessments reveal :

-

Formaldehyde Emission :

Where is a matrix-dependent constant, is activation energy, and is temperature. Emission rates are highest in shampoos (0.8–1.2 ppm/day) and lowest in nail polish (0.1–0.3 ppm/day) .

-

Purification Challenges :

Analytical Methods for Quality Control

Characterization of this compound necessitates multimodal analytical approaches:

Capillary Electrophoresis (CE) :

-

Conditions : Borate buffer (pH 9.3), 25 kV applied voltage .

-

Peak Identification : Dominant peaks at 2.1 min (HU) and 3.4 min (dimeric adduct) .

Spectroscopic Techniques :

Chemical Reactions Analysis

Formaldehyde Release from Imidazolidinyl Urea

This compound is known for releasing formaldehyde, which is a critical aspect of its antimicrobial properties. The release of formaldehyde is influenced by several factors, including pH, temperature, and the type of cosmetic product it is used in .

Factors Influencing Formaldehyde Release

| Factor | Influence on Formaldehyde Release |

|---|---|

| pH | Increases with higher pH levels |

| Temperature | Increases with higher temperatures |

| Product Type | More release in aqueous products like shampoos and hand cleansers |

Formaldehyde Release Mechanism

The mechanism involves the decomposition of this compound in aqueous solutions, leading to the release of formaldehyde. Under rigorous conditions, one molecule of this compound can release up to four molecules of formaldehyde .

Chemical Composition and Decomposition Products

This compound is composed of approximately 30-40% allantoin and specific urea derivatives, with the remainder being polymers of allantoin-formaldehyde condensation products . The major decomposition compounds include (4-hydroxymethyl-2,5-dioxo-imidazolidine-4-yl)-urea and (3,4-bis-hydroxymethyl-2,5-dioxo-imidazolidine-4-yl)-urea, which are also found in diazolidinyl urea .

Decomposition Products

| Compound | Description |

|---|---|

| Allantoin | Synthetic starting material |

| (4-Hydroxymethyl-2,5-dioxo-imidazolidine-4-yl)-urea | Common in both IU and DU |

| (3,4-Bis-hydroxymethyl-2,5-dioxo-imidazolidine-4-yl)-urea | Common in both IU and DU |

| Polymers of Allantoin-Formaldehyde Condensation Products | Remainder of the composition |

Analytical Methods for this compound

This compound can be detected using various analytical methods, including thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) coupled with mass spectrometry .

Analytical Techniques

Toxicity Studies

| Study Type | Findings |

|---|---|

| Skin Sensitization Studies | Positive patch test reactions in a range of populations . |

| Cellular Toxicity Studies | Induces ROS generation and apoptosis in neural progenitor cells . |

Scientific Research Applications

Preservative in Cosmetics

Imidazolidinyl urea is used in numerous cosmetic products due to its effectiveness as a preservative. According to data from the Cosmetic Ingredient Review (CIR), it was reported to be present in 1,558 formulations as of 2019, a decrease from 2,025 formulations in 2001 . The maximum concentration allowed in leave-on products is 0.6%, which has remained relatively stable over the years .

Table 1: Usage Trends of this compound in Cosmetics

| Year | Number of Formulations | Maximum Concentration (%) |

|---|---|---|

| 2001 | 2025 | 0.7 |

| 2019 | 1558 | 0.6 |

Safety and Sensitization Studies

Despite its utility, this compound has been associated with skin sensitization. A patch test study indicated a positivity rate of approximately 3.8% among patients with atopic dermatitis, highlighting the need for caution in its use .

Case Study: Sensitization Incidents

- A study reported a case of a 51-year-old woman experiencing acute dermatitis after using an ultrasound gel containing this compound, emphasizing the potential for allergic reactions .

Antibacterial Hydrogels

Recent research has explored the use of modified this compound in developing antibacterial hydrogels for wound healing applications. These hydrogels exhibit tissue-like properties and have demonstrated effectiveness in preventing bacterial infections while promoting healing .

Table 2: Properties of this compound-Based Hydrogels

| Property | Description |

|---|---|

| Antibacterial Activity | Effective against bacterial infections |

| Biocompatibility | Compatible with human cells |

| Self-Healing | Capable of repairing itself after damage |

| 3D Printability | Suitable for additive manufacturing techniques |

Cancer Research

This compound has also been identified as a potential multitargeted inhibitor for lung cancer through molecular docking studies. This research suggests that it may play a role beyond its traditional applications, indicating potential therapeutic benefits .

Mechanism of Action

Imidazolidinyl urea works by releasing small amounts of formaldehyde, which is a powerful antimicrobial agent. Formaldehyde cross-links with proteins and other molecules in the cell walls of bacteria, preventing them from reproducing and causing damage . This gradual release helps to keep products microbe-free over time.

Comparison with Similar Compounds

Table 1: Key Properties of Formaldehyde-Releasing Preservatives

Key Findings :

- Antimicrobial Efficacy : this compound is particularly effective against Pseudomonas when combined with parabens, whereas DMDM Hydantoin and Quaternium-15 show broader sporicidal activity .

- Sensitization: Sensitization rates for this compound are lower than Diazolidinyl urea and Quaternium-15, though cross-reactivity with other formaldehyde donors is common .

Parabens (Non-Formaldehyde Agents)

Parabens (e.g., methylparaben, ethylparaben) are esters of para-hydroxybenzoic acid and act via membrane disruption in microbial cells.

Comparative Advantages :

- Parabens lack formaldehyde-related toxicity but are less effective in aqueous formulations, where this compound excels .

Structural Analogues: 2-Imidazolidinone

2-Imidazolidinone (ethylene urea, CAS No. 120-93-4) shares a core imidazolidinone ring with this compound but lacks formaldehyde-releasing properties. It is primarily used as a chemical intermediate in agrochemicals and pharmaceuticals, highlighting functional divergence despite structural similarity .

Q & A

Basic Research Questions

Q. What are the established analytical methods for quantifying Imidazolidinyl urea in cosmetic formulations, and how do they ensure accuracy?

- Methodological Answer: High-performance liquid chromatography (HPLC) coupled with UV detection is the gold standard due to its sensitivity and specificity. The United States Pharmacopeia (USP) outlines validated protocols for preservative analysis, including column specifications, mobile phase composition, and detection wavelengths. Researchers should calibrate instruments using certified reference materials and validate results via spike-and-recovery experiments to account for matrix effects .

Q. How does this compound function as a preservative, and what are its primary degradation products under varying pH conditions?

- Methodological Answer: this compound acts as a formaldehyde-releasing agent, inhibiting microbial growth through gradual hydrolysis. Stability studies using accelerated aging (e.g., 40°C/75% relative humidity) paired with mass spectrometry (MS) can identify degradation products like formaldehyde and hydantoin derivatives. Researchers should monitor pH-dependent degradation kinetics using buffer solutions (pH 3–9) to simulate real-world formulations .

Q. What in vitro models are suitable for preliminary assessment of this compound’s cytotoxicity?

- Methodological Answer: The 3T3 neutral red uptake assay and human keratinocyte (HaCaT) cultures are widely used. Protocols involve exposing cells to serial dilutions of this compound (0.1–10 mg/mL) for 24–72 hours, followed by viability measurements. Positive controls (e.g., sodium dodecyl sulfate) and ISO 10993-5 guidelines ensure reproducibility .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s sensitization potential across demographic cohorts?

- Methodological Answer: Discrepancies in patch test results (e.g., higher reactivity in European vs. Asian populations) may stem from genetic polymorphisms in formaldehyde-metabolizing enzymes. Advanced approaches include:

- Genome-wide association studies (GWAS) to identify susceptibility loci.

- Lymphocyte proliferation assays using donor-derived peripheral blood mononuclear cells (PBMCs) exposed to this compound.

- Cross-referencing with clinical metadata (e.g., atopic history, co-exposure to other allergens) .

Q. What experimental designs optimize the study of synergistic effects between this compound and other preservatives in antimicrobial efficacy tests?

- Methodological Answer: Fractional inhibitory concentration (FIC) index assays are recommended. Prepare combinatorial gradients of this compound with parabens or phenoxyethanol in microbial broth (e.g., Staphylococcus aureus, Candida albicans). Calculate FIC indices to classify interactions (synergistic, additive, antagonistic). Include time-kill curves to assess dynamic efficacy .

Q. How can advanced spectroscopic techniques elucidate the interaction mechanisms between this compound and skin proteins?

- Methodological Answer: Fourier-transform infrared spectroscopy (FTIR) and circular dichroism (CD) can track conformational changes in human serum albumin (HSA) or collagen after exposure. Protocols involve:

- Sample preparation: Incubate HSA with this compound (1:1 molar ratio) at 37°C for 24 hours.

- Data analysis: Monitor shifts in amide I (1600–1700 cm⁻¹) and amide II (1480–1575 cm⁻¹) bands for protein denaturation evidence .

Data Contradiction and Resolution

Q. Why do studies report varying formaldehyde release rates from this compound, and how can these discrepancies be minimized?

- Methodological Answer: Differences arise from extraction solvents (water vs. ethanol) and quantification methods (Nash reagent vs. HPLC). Standardize protocols per ISO 17226-3 (textiles) adapted for cosmetics:

- Extraction: Use phosphate-buffered saline (PBS, pH 7.4) at 32°C for 24 hours.

- Quantification: Apply derivatization with 2,4-dinitrophenylhydrazine (DNPH) followed by HPLC-UV analysis at 360 nm .

Q. How should researchers address conflicting findings on this compound’s stability in surfactant-rich formulations?

- Methodological Answer: Surfactants (e.g., sodium lauryl sulfate) may alter hydrolysis kinetics. Employ stability-indicating methods like ultra-HPLC (UHPLC) with charged aerosol detection (CAD) to separate this compound from surfactant interference. Accelerated studies should replicate surfactant concentrations (1–5% w/w) found in commercial products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.